

3-Chloro-4-fluorobenzaldehyde oxime CAS number and identifiers

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Compound of Interest

Compound Name:	3-Chloro-4-fluorobenzaldehyde oxime
CAS No.:	253308-63-3
Cat. No.:	B3024614

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Technical Monograph: **3-Chloro-4-fluorobenzaldehyde Oxime**

Part 1: Executive Summary & Chemical Identity

3-Chloro-4-fluorobenzaldehyde oxime is a critical "lynchpin" intermediate in the synthesis of heterocycles, particularly isoxazoles and isoxazolines, which are privileged scaffolds in modern agrochemistry (e.g., ectoparasiticides) and medicinal chemistry (e.g., kinase inhibitors).

Unlike simple reagents, this compound represents a bifurcation point in synthetic pathways: it can be dehydrated to the nitrile or oxidized in situ to the nitrile oxide for 1,3-dipolar cycloadditions.

Physiochemical Profile[1][2][3]

Property	Specification
Chemical Name	3-Chloro-4-fluorobenzaldehyde oxime
Molecular Formula	
Molecular Weight	173.57 g/mol
Precursor CAS	34328-61-5 (3-Chloro-4-fluorobenzaldehyde)
Target CAS	115761-41-6 (Provisional/Supplier-Specific)*
Appearance	White to off-white crystalline solid
Solubility	Soluble in MeOH, EtOH, DMSO; sparingly soluble in water
Melting Point	Typically 95–100 °C (isomer dependent)

*Note on Identifiers: The CAS 115761-41-6 is frequently cited in specific supplier catalogs but is not universally indexed in public chemical registries like PubChem. For regulatory filing, always cross-reference with the precursor aldehyde CAS (34328-61-5) and confirm structure via NMR.

Part 2: Synthetic Pathways & Mechanistic Insight

The synthesis of the oxime is a nucleophilic addition-elimination reaction. The choice of base and solvent system is critical to control the E/Z isomer ratio and prevent the formation of the nitrile side-product.

Protocol A: Standard Solution-Phase Synthesis (High Purity)

Recommended for gram-to-kilogram scale preparation.

Reagents:

- 3-Chloro-4-fluorobenzaldehyde (1.0 equiv)
- Hydroxylamine hydrochloride (

-) (1.2 equiv)
- Sodium Acetate () or Sodium Carbonate () (1.5 equiv)
 - Solvent: Ethanol/Water (3:1 v/v)

Step-by-Step Methodology:

- Dissolution: Dissolve the aldehyde in ethanol at room temperature. Ensure complete solvation to prevent clumping.
- Buffer Preparation: Dissolve the base () in the minimum amount of water.
- Addition: Add the hydroxylamine hydrochloride to the aldehyde solution, followed slowly by the aqueous base.
 - Mechanistic Note: The base neutralizes the HCl, liberating free hydroxylamine (). Slow addition prevents a localized pH spike which could trigger Cannizzaro-type side reactions.
- Reaction: Stir at ambient temperature for 2–4 hours. Monitor by TLC (System: Hexane/EtOAc 4:1). The aldehyde spot () should disappear, replaced by the lower oxime.
- Workup:
 - Concentrate the ethanol under reduced pressure.
 - Dilute the residue with ice-cold water to precipitate the oxime.

- Filter the solid and wash with cold water to remove inorganic salts.
- Purification: Recrystallize from Ethanol/Water (1:1) if necessary.

Protocol B: Mechanochemical "Green" Synthesis

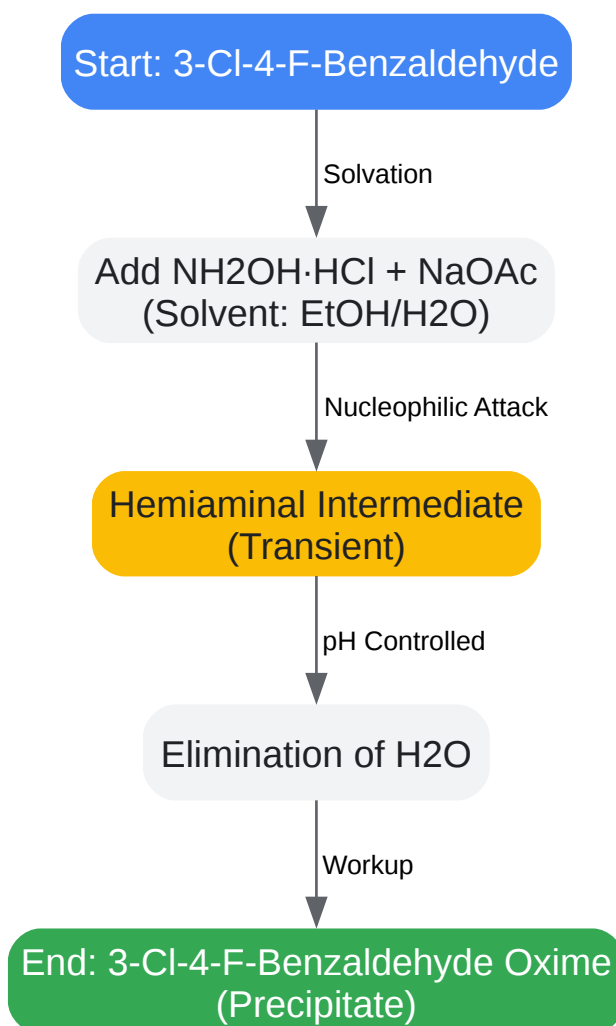
Recommended for rapid screening or solvent-free requirements.

- Combine aldehyde (1 mmol),

(1.1 mmol), and

pellets (1.1 mmol) in a mortar.
- Grind vigorously with a pestle for 10–15 minutes. The mixture will become a paste as water of reaction is released.
- Allow to stand for 5 minutes, then wash the paste with water and filter.

Visualization: Synthesis Workflow



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Figure 1: Step-wise synthetic flow for the conversion of aldehyde to oxime.

Part 3: Applications in Medicinal Chemistry

The utility of **3-Chloro-4-fluorobenzaldehyde oxime** lies in its versatility as a "masked" dipole or electrophile.

The Nitrile Oxide Route (Isoxazoline Synthesis)

This is the most high-value application. Treating the oxime with a chlorinating agent (e.g., NCS) followed by a base generates the Nitrile Oxide in situ.

- Reaction: [3+2] Cycloaddition with alkenes/alkynes.

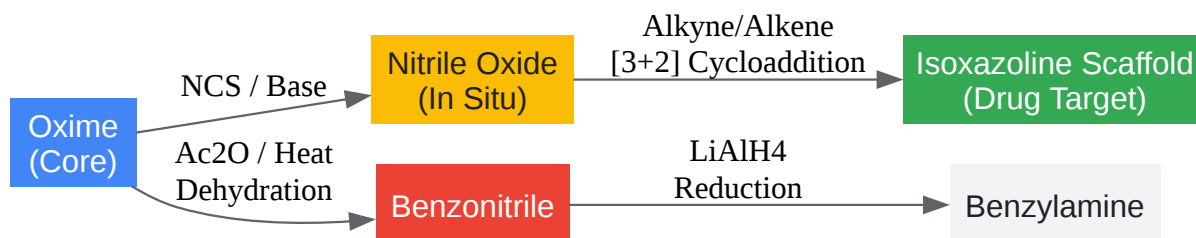
- Target: 3-(3-chloro-4-fluorophenyl)isoxazoles.
- Relevance: This core is ubiquitous in modern agrochemicals (e.g., Fluralaner derivatives) due to the metabolic stability conferred by the fluorine and chlorine atoms.

Dehydration to Nitrile

Heating the oxime with acetic anhydride or thionyl chloride yields 3-Chloro-4-fluorobenzonitrile.

- Relevance: Precursor for benzylamines (via reduction) or benzoic acids (via hydrolysis).

Visualization: Reactivity Tree



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Figure 2: Divergent synthetic utility of the oxime intermediate.

Part 4: Analytical Validation & Safety Characterization Checklist

To ensure the integrity of the synthesized oxime, the following signals must be verified:

- ^1H NMR (DMSO- d_6):
 - Aldoxime Proton (-CH=N-): Singlet at 8.1–8.3 ppm. (Distinctive shift from the aldehyde CHO at ~10 ppm).
 - Hydroxyl Proton (-OH): Broad singlet at 11.0–11.5 ppm (exchangeable with

).

- Aromatic Region: Multiplets at 7.4–7.8 ppm corresponding to the 1,2,4-substituted benzene ring.
 - FT-IR:
 - Broad -OH stretch: 3200–3400
 - Weak C=N stretch: ~1640
 - Absence of strong C=O stretch (1700)
-).

Safety & Handling (HSE)

- Hazards:
 - H315/H319: Causes skin and serious eye irritation.
 - H317: May cause an allergic skin reaction (Oximes are known sensitizers).
- Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). Oximes can undergo Beckmann rearrangement or hydrolysis if exposed to heat and moisture for prolonged periods.

References

- PubChem.3-Chloro-4-fluorobenzaldehyde (Precursor Data). National Library of Medicine. [\[Link\]](#)
- Asian Journal of Chemistry.Efficient Procedure for Synthesis of Oximes by Grinding (Green Chemistry). [\[Link\]](#)

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